cis-3-Hexenyl cinnamate

Description

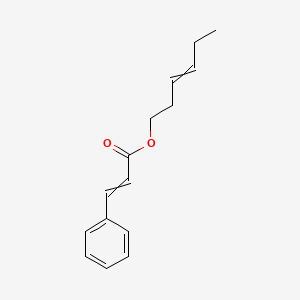

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGVMQNGUQXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867482 | |

| Record name | Hex-3-en-1-yl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116199-90-7, 68133-75-5 | |

| Record name | 3-Hexen-1-yl 3-phenyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116199-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-hexenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Abundance and Distribution of Cis 3 Hexenyl Cinnamate

cis-3-Hexenol: The Scent of Green

cis-3-Hexenol, often referred to as "leaf alcohol," is a key component of the "green odor" of freshly cut grass and many plant leaves. It is a member of the green leaf volatiles (GLVs), a family of compounds released by plants when they are damaged.

Occurrence in the Plant Kingdom: Specific Botanical Sources

cis-3-Hexenol and its esters are found in a vast array of plants. For instance, cis-3-hexenyl acetate (B1210297) is a significant volatile in many fruits and flowers, contributing to their characteristic aromas. While a comprehensive list is extensive, some notable examples of plants containing cis-3-hexenol or its common esters include:

Tea (Camellia sinensis) : Contributes to the fresh, green aroma of tea leaves.

Jasmine (Jasminum species) : A component of its complex floral scent.

Gardenia (Gardenia jasminoides) : Part of its rich, sweet fragrance.

Mango (Mangifera indica) : Contributes to the fruity and slightly green notes.

Passion Fruit (Passiflora edulis) : A key component of its distinctive tropical aroma.

Distribution Across Plant Families and Genera

The presence of cis-3-hexenol and its derivatives spans numerous plant families, including but not limited to:

Theaceae (Tea family)

Oleaceae (Olive family, which includes Jasmine)

Rubiaceae (Coffee family, which includes Gardenia)

Anacardiaceae (Cashew family, which includes Mango)

Passifloraceae (Passionflower family)

Localization within Plant Tissues and Organs

cis-3-Hexenol and its related esters are typically found in the volatile emissions of leaves, flowers, and fruits. They are biosynthesized in response to tissue damage, such as from herbivores or mechanical cutting, where they can act as signaling molecules to attract predators of the herbivores or to signal to other parts of the plant.

Cinnamic Acid and Cinnamates: The Warmth of Spice

Cinnamic acid and its various derivatives, known as cinnamates, are naturally occurring aromatic compounds that are widespread in the plant kingdom. They are key components of the phenylpropanoid pathway, a major biosynthetic route in plants.

Occurrence in the Plant Kingdom: Specific Botanical Sources

Cinnamic acid and its esters are famously associated with the characteristic aroma and flavor of cinnamon. However, their presence is not limited to this spice.

Cinnamomum species (Cinnamon and Cassia) : The bark and leaves are rich sources of cinnamaldehyde and other cinnamate (B1238496) derivatives, which are responsible for their iconic spicy and warm aroma.

Shea Butter (Vitellaria paradoxa) : Contains cinnamic acid esters, which contribute to its protective properties.

Ginseng (Panax ginseng) : Contains various phenolic compounds, including derivatives of cinnamic acid.

Many fruits and vegetables : Contain small amounts of cinnamic acid and its derivatives, contributing to their complex flavor and aroma profiles.

Distribution Across Plant Families and Genera

Cinnamic acid and its derivatives are found across a vast range of plant families, including:

Lauraceae (Laurel family, which includes Cinnamomum)

Sapotaceae (Sapote family, which includes Shea)

Araliaceae (Ivy family, which includes Ginseng)

Rosaceae (Rose family)

Solanaceae (Nightshade family)

Localization within Plant Tissues and Organs

These compounds can be found in various parts of the plant, including the bark, leaves, fruits, and roots. They play diverse roles, from providing structure (as precursors to lignin) to defense against pathogens and UV radiation, as well as contributing to flavor and scent.

Biosynthetic Pathways and Metabolic Transformations of Cis 3 Hexenyl Cinnamate

Enzymatic Esterification Mechanisms in Planta

The synthesis of cis-3-Hexenyl cinnamate (B1238496) in plants is a result of an enzymatic esterification process that combines an alcohol and a cinnamic acid derivative. This process is a key part of the biosynthesis of a wide array of floral scents and fruit aromas. frontiersin.org

The formation of cis-3-Hexenyl cinnamate relies on two primary precursor molecules:

cis-3-Hexenol: Also known as leaf alcohol, this C6 alcohol is a "green leaf volatile" (GLV). foreverest.net It is produced from the breakdown of polyunsaturated fatty acids like linolenic and linoleic acids through the lipoxygenase (LOX) pathway. frontiersin.orggoogle.comgoogle.com This pathway is often initiated when plant tissues are damaged. foreverest.netoup.com The process involves the conversion of these fatty acids into hydroperoxides, which are then cleaved to form aldehydes like cis-3-hexenal. frontiersin.orgoup.com This aldehyde is subsequently reduced to cis-3-Hexenol by alcohol dehydrogenase enzymes. frontiersin.org

Cinnamic Acid Derivatives: Cinnamic acid is a central compound in the phenylpropanoid pathway, originating from the amino acid L-phenylalanine. frontiersin.orgnih.gov For esterification to occur, cinnamic acid is typically activated to a more reactive form, most commonly cinnamoyl-CoA. frontiersin.orgnih.gov This activation is a crucial step that prepares the cinnamic acid moiety for reaction with the alcohol. The formation of cinnamoyl-CoA is catalyzed by cinnamate-CoA ligase (CNL). frontiersin.orgnih.gov

Table 1: Precursor Molecules for this compound Biosynthesis

| Precursor Molecule | Biosynthetic Pathway | Key Enzymes Involved |

| cis-3-Hexenol | Lipoxygenase (LOX) Pathway | Lipoxygenase, Hydroperoxide Lyase, Alcohol Dehydrogenase frontiersin.org |

| Cinnamic Acid | Phenylpropanoid Pathway | Phenylalanine Ammonia Lyase (PAL), Cinnamate-CoA Ligase (CNL) frontiersin.orgnih.gov |

The final step in the biosynthesis of this compound is the esterification reaction catalyzed by a class of enzymes known as acyltransferases, specifically alcohol acyltransferases (AATs). researchgate.net These enzymes facilitate the transfer of the acyl group from an acyl-CoA donor, in this case, cinnamoyl-CoA, to an alcohol acceptor, which is cis-3-Hexenol. oup.comresearchgate.net

While the specific acyltransferase responsible for this compound synthesis has not been definitively characterized in all plant species, research on related esters provides a strong model. For instance, benzyl (B1604629) alcohol acetyl-CoA transferase in Clarkia breweri produces benzyl acetate (B1210297), and benzyl alcohol benzoyl-CoA transferase synthesizes benzylbenzoate in petunia flowers. oup.com Similarly, an enzyme that produces cis-3-hexenyl acetate by transferring an acetyl group from acetyl-CoA to cis-3-Hexenol has been identified in Arabidopsis. researchgate.net These findings suggest that a homologous acyltransferase likely exists that shows specificity for cinnamoyl-CoA and cis-3-Hexenol to produce this compound. The reaction can be summarized as:

cis-3-Hexenol + Cinnamoyl-CoA → this compound + Coenzyme A

The biosynthesis of floral volatiles, including esters like this compound, is a highly regulated process at the genetic level, influenced by developmental stages, environmental cues, and hormonal signals. nih.govtandfonline.com The expression of the genes encoding the biosynthetic enzymes is controlled by a network of transcription factors. mdpi.comfrontiersin.org

Several families of transcription factors are known to regulate the phenylpropanoid and fatty acid derivative pathways. frontiersin.org For example:

MYB Transcription Factors: These are prominent regulators of the phenylpropanoid pathway. nih.govtandfonline.com In petunia, the ODORANT1 (ODO1) transcription factor activates genes in the shikimate and phenylpropanoid pathways, providing the necessary substrates for volatile benzenoid compounds. nih.gov Conversely, other MYB factors, like PhMYB4, can act as repressors, fine-tuning the production of specific volatiles. tandfonline.commdpi.com

Other Transcription Factors: Members of the bHLH, WRKY, and ERF families also play roles in regulating the genes involved in floral scent production. mdpi.comfrontiersin.org

Hormones such as ethylene (B1197577) and gibberellins (B7789140) can also influence the production of floral scents. nih.govmdpi.com Ethylene, often associated with flower senescence, can suppress the expression of biosynthetic genes. nih.govmdpi.com The regulation is complex, often involving the coordinated expression of multiple genes to produce the specific blend of volatile compounds that characterize a particular plant's scent. tandfonline.com

Catabolic Routes and Degradation Pathways of this compound in Biological Systems (Non-Human)

While the biosynthesis of this compound in plants is well-studied, its breakdown in other non-human organisms is less specifically documented. However, the degradation pathways of its constituent parts, the cinnamate and hexenyl moieties, have been investigated in various microorganisms and insects.

In some insects, esters like this compound can act as attractants or repellents. foreverest.netmdpi.com For example, cis-3-Hexenyl benzoate (B1203000), a related compound, binds to odorant-binding proteins in certain stink bugs, suggesting a role in pest deterrence. foreverest.net It is plausible that insects that interact with this compound possess enzymatic machinery, such as esterases, to hydrolyze the ester bond, breaking it down into cis-3-Hexenol and cinnamic acid. These components could then be further metabolized.

Microorganisms, particularly bacteria, are known to degrade aromatic compounds. Bacteria like Nocardia salmonicolor and Stenotrophomonas sp. can metabolize cinnamic acid. nih.govportlandpress.comscispace.com The degradation often proceeds through β-oxidation of the side chain, leading to the formation of benzoic acid, which is then further broken down. nih.gov For instance, a syntrophic consortium of anaerobic bacteria was found to transform cinnamate to benzoate. nih.gov It is likely that if this compound were available to such microbial communities, it would first be hydrolyzed to cinnamic acid and cis-3-Hexenol, with the cinnamic acid component entering these known degradation pathways.

Table 2: Potential Catabolic Pathways for this compound Components in Non-Human Organisms

| Organism Type | Potential Action | Degradation Pathway of Cinnamate | Key Metabolites |

| Insects | Ester Hydrolysis | Further metabolism of cinnamic acid and cis-3-hexenol | cis-3-Hexenol, Cinnamic Acid |

| Bacteria (e.g., Nocardia, Stenotrophomonas) | Hydrolysis and Degradation | β-oxidation | Benzoic Acid, Acetate, CO2 nih.govportlandpress.comnih.gov |

Environmental Biotransformation Processes of this compound

As a volatile organic compound (VOC), this compound released into the environment is subject to various transformation processes. longdom.orgusgs.govtecnosida.com Its fate is determined by its chemical and physical properties, such as vapor pressure and water solubility, as well as environmental factors. usgs.govca.gov

In the atmosphere, VOCs can participate in photochemical reactions, contributing to the formation of ground-level ozone and secondary organic aerosols. longdom.org The double bonds in both the hexenyl and cinnamate portions of the molecule make it susceptible to reaction with atmospheric oxidants like hydroxyl radicals and ozone.

In soil and water, biodegradation by microorganisms is a primary transformation route. researchgate.net As discussed previously, bacteria can degrade the cinnamate portion of the molecule. nih.govnih.gov The ester bond would likely be cleaved by microbial esterases, releasing cis-3-Hexenol and cinnamic acid. These would then be available for further microbial degradation. Modeling studies of similar low vapor pressure VOCs suggest that biodegradation is a significant removal process in environments like wastewater treatment plants. ca.gov

Synthetic Methodologies for Cis 3 Hexenyl Cinnamate Production

Conventional Chemical Synthesis Routes

Conventional synthesis of cis-3-Hexenyl cinnamate (B1238496) typically involves the esterification of cis-3-hexen-1-ol (B126655) with cinnamic acid or its derivatives. This process requires careful optimization of reaction conditions to maximize yield and maintain the stereochemical integrity of the starting alcohol.

Esterification Reactions: Optimization of Reaction Conditions

The most common method for producing cis-3-Hexenyl cinnamate is through Fischer-Speier esterification. This equilibrium-controlled reaction involves reacting cis-3-hexen-1-ol with cinnamic acid in the presence of an acid catalyst. To drive the reaction towards the product side, water, a byproduct, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Optimization of reaction parameters is critical. Key variables include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. An excess of one reactant, usually the less expensive one, can be used to shift the equilibrium. However, in the case of specialty esters like this, a near-equimolar ratio is often preferred to simplify purification. For analogous esterifications, reaction times can range from a few hours to over 12 hours, depending on the specific conditions and scale.

Catalytic Approaches in this compound Synthesis

A variety of acid catalysts can be employed for the esterification. Strong mineral acids, such as sulfuric acid (H₂SO₄), are highly effective but can be corrosive and lead to side reactions, including dehydration of the alcohol or isomerization of the double bond.

A milder and often preferred alternative is p-toluenesulfonic acid (pTSA). researchgate.net As a solid, pTSA is easier to handle than sulfuric acid and is generally less prone to causing unwanted side reactions. researchgate.net For the synthesis of similar esters like methyl cinnamate, catalytic amounts of pTSA (e.g., 50 mol %) have proven effective, yielding high conversions. researchgate.net Other Lewis and Brønsted acids have also been explored for esterification reactions.

Another catalytic approach is transesterification, where cis-3-hexen-1-ol is reacted with an alkyl cinnamate, such as methyl cinnamate or ethyl cinnamate. This method can sometimes offer advantages in terms of milder reaction conditions. The synthesis of other cis-3-hexenyl esters, like the salicylate (B1505791) and benzoate (B1203000), can be achieved through either direct esterification or transesterification. google.com

The table below summarizes typical catalysts and conditions used in Fischer esterification for compounds analogous to this compound.

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Typical Reaction Time | Reference |

| Sulfuric Acid (H₂SO₄) | trans-Cinnamic Acid, Methanol | 1:excess | Reflux | 1-1.5 h | researchgate.net |

| p-Toluenesulfonic Acid (pTSA) | trans-Cinnamic Acid, Methanol | 1:excess | Reflux | 1 h | researchgate.net |

| Propionic Acid | 2-Methyl-3-pentenoic Acid, 2-Propynol | 1:1 | 145-150 °C | Not specified | chemicalbook.com |

This table presents data for the synthesis of analogous esters, providing a basis for the conditions applicable to this compound synthesis.

Stereoselective Synthesis of this compound

A critical aspect of synthesizing this compound is maintaining the (Z)- or cis-configuration of the double bond in the hexenol backbone. This configuration is essential for the desired "green" and "leafy" olfactory notes. The trans-isomer, while chemically similar, possesses a different and less desirable aroma.

High temperatures and harsh acidic conditions used in conventional esterification can promote the isomerization of the thermodynamically less stable cis-isomer to the trans-isomer. chemicalbook.com Therefore, stereoselective synthesis aims to employ reaction conditions mild enough to prevent this conversion. This involves using less aggressive catalysts, lower reaction temperatures, and shorter reaction times. While specific literature on stereoselective synthesis for this compound is scarce, the synthesis of other cis-3-hexenyl esters, such as the propionate, is achieved via azeotropic esterification, a method that allows for lower reaction temperatures. medcraveonline.com The primary goal is to achieve esterification without disrupting the pre-existing stereocenter (the double bond).

Green Chemistry Approaches to this compound Synthesis

In line with the growing demand for sustainable and environmentally friendly processes, green chemistry principles are increasingly being applied to the synthesis of fragrance esters. These methods focus on using biocatalysts and minimizing or eliminating the use of hazardous solvents.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, particularly using lipases, has emerged as a powerful green alternative for ester production. Lipases are highly selective, operate under mild conditions (moderate temperatures and atmospheric pressure), and can often be reused, making the process more economical and sustainable. researchgate.netnih.gov

The most commonly used and effective biocatalyst for this type of reaction is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. researchgate.netnih.govnih.govresearchgate.net This enzyme has demonstrated high efficiency in synthesizing a wide range of fragrance esters, including various cinnamates and acetates. nih.govresearchgate.netshinshu-u.ac.jpnih.gov For instance, the enzymatic synthesis of (Z)-3-hexen-1-yl acetate (B1210297) using Novozym 435 achieved a 99.5% conversion in just 5 hours at 30°C. nih.gov Similarly, high yields have been reported for the synthesis of benzyl (B1604629) cinnamate (97.3%) and other esters using immobilized lipases. cymitquimica.com

The reaction involves the esterification of cis-3-hexen-1-ol with cinnamic acid in the presence of the lipase. The mild reaction conditions inherent to enzymatic processes are highly advantageous for preserving the cis-isomer of the hexenyl moiety.

The table below outlines optimized conditions for the enzymatic synthesis of various fragrance esters, which are indicative of the parameters for this compound production.

| Enzyme | Reactants | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield | Solvent | Reference |

| Novozym 435 | (Z)-3-hexen-1-ol, Acetic Acid | Not specified | 30°C | 5 h | 99.5% | Hexane | nih.gov |

| Novozym 435 | Cinnamic Acid, Butanol | Not specified | 30°C | Not specified | Not specified | Hexane | researchgate.net |

| Lipozyme TLIM | Cinnamic Acid, Benzyl Alcohol | 1:3 | 70°C | Not specified | 97.3% | Isooctane | cymitquimica.com |

| Novozym 435 | Ferulic Acid, Ethanol | Not specified | 75°C | 2 days | 87% | Not specified | researchgate.net |

| Novozym 435 | p-Methoxycinnamic Acid, 2-Ethyl Hexanol | Not specified | 80°C | 1 day | 90% | Not specified | researchgate.net |

This interactive table showcases research findings for enzymatic ester synthesis, providing a framework for developing a biocatalytic route to this compound.

Solvent-Free or Environmentally Benign Synthetic Strategies

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of fragrance esters, solvent-free systems (SFS) or the use of green solvents are attractive options.

Microwave-assisted synthesis is one such strategy that can significantly reduce reaction times and often eliminates the need for a solvent. researchgate.net In the synthesis of methyl cinnamate, microwave irradiation for just 2 minutes at 110°C resulted in a 97% yield. researchgate.net This approach could potentially be adapted for this compound, offering a rapid and efficient solvent-free route.

In enzymatic synthesis, reactions can also be run under solvent-free conditions, where one of the liquid substrates acts as the reaction medium. This approach has been successfully applied to the synthesis of neryl acetate. researchgate.net When a solvent is necessary, particularly to aid solubility or reduce viscosity, environmentally benign options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids are being explored, moving away from traditional and more hazardous solvents like toluene (B28343) or hexane.

Purification and Isolation Techniques for Synthetic this compound

Following synthesis, the crude reaction mixture contains the desired ester along with unreacted starting materials, the catalyst, and potential byproducts. A multi-step purification process is therefore essential to isolate this compound at the high purity required for fragrance applications.

Initial Work-up: Extraction

The first step in purification is typically a liquid-liquid extraction to remove the catalyst and water-soluble impurities.

Acid-Base Extraction : If an acid catalyst like H₂SO₄ was used, the crude product is washed with a weakly basic aqueous solution, such as sodium bicarbonate (NaHCO₃). wpmucdn.com This neutralizes the acid catalyst and any unreacted cinnamic acid, converting them into water-soluble salts that partition into the aqueous layer. ausetute.com.au The organic layer, containing the ester, is then separated.

Chromatography

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography : This is a standard method for purifying esters like cinnamates. researchgate.netsapub.org The crude ester is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or solvent mixture (eluent) is then passed through the column. Due to differences in polarity, the ester, unreacted alcohol, and other byproducts travel down the column at different rates and can be collected as separate fractions. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is often used as a rapid, qualitative method to monitor the progress of the synthesis and to determine the purity of fractions collected from column chromatography. researchgate.netsapub.org

Crystallization

Crystallization is a solid-liquid separation technique that can yield very pure products. While more commonly applied to solid compounds, it can be relevant for cinnamic acid derivatives. scirp.orgresearchgate.net

Process : The impure compound is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled. As the solubility decreases, the desired compound forms crystals, leaving impurities behind in the solution. Studies on cinnamic acid have shown that crystal morphology can be controlled through methods like thermal cycling. scirp.org For an oily ester like this compound, crystallization is less common but could potentially be used if a solid derivative were formed or under specific cryogenic conditions.

The following table outlines the applicability of various purification techniques for esters.

Table 2: Purification Techniques for Synthetic Esters

| Technique | Principle | Application for Ester Purification | Reference |

|---|---|---|---|

| Acid-Base Extraction | Separates acidic/basic compounds by converting them to water-soluble salts. | Removes acid catalyst and unreacted carboxylic acid from the crude ester. | wpmucdn.comausetute.com.au |

| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Isolates the ester from unreacted alcohol and other non-ionic byproducts. | researchgate.netsapub.orgflinnsci.com |

| Distillation | Separation based on differences in boiling points. | Final purification of the volatile ester from non-volatile impurities. Vacuum distillation is used for high-boiling, heat-sensitive esters. | weebly.comlibretexts.orgparcos.com |

| Crystallization | Formation of a pure solid crystalline phase from a solution. | Primarily used for solid starting materials (e.g., cinnamic acid) or solid esters. | scirp.orgresearchgate.net |

Advanced Analytical Characterization of Cis 3 Hexenyl Cinnamate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the structural determination of cis-3-Hexenyl cinnamate (B1238496), providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure of cis-3-Hexenyl cinnamate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present. chemicalbook.com The aromatic protons of the cinnamate moiety typically appear in the downfield region, while the protons of the cis-3-hexenyl group are observed at characteristic chemical shifts. chemicalbook.com For instance, spectra recorded in deuterated chloroform (B151607) (CDCl₃) at 90 MHz show specific shifts for the various protons. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, identifying the carbon skeleton of the molecule. guidechem.com Key signals include those for the carbonyl carbon of the ester group, the carbons of the benzene (B151609) ring, and the carbons of the hexenyl chain. chemicalbook.comchemicalbook.com

Interactive Data Table: NMR Data for this compound in CDCl₃ chemicalbook.com

| ¹H NMR | ¹³C NMR | ||

| Assignment | Shift (ppm) | Assignment | Shift (ppm) |

| A | 7.67 | 1 | 166.87 |

| B | 7.64 to 7.26 | 2 | 144.67 |

| C | 6.437 | 3 | 134.58 |

| D1 | 5.52 | 4 | 134.51 |

| E1 | 5.38 | 5 | 130.21 |

| F | 4.203 | 6 | 128.86 |

| G | 2.45 | 7 | 128.05 |

| J | 2.09 | 8 | 123.82 |

| K | 0.99 | 9 | 118.23 |

| 10 | 64.04 | ||

| 11 | 26.90 | ||

| 12 | 20.66 | ||

| 13 | 14.26 | ||

| Note: Assignments are based on available spectral data and may require 2D-NMR for definitive confirmation. |

Mass Spectrometry (MS) Applications in Structural Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. jeolusa.com The exact mass can be measured with high accuracy, confirming the molecular formula C₁₅H₁₈O₂. nih.govmassbank.eu

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The mass spectrum typically shows a molecular ion peak [M]⁺ and several key fragment ions. massbank.eu Analysis of these fragments provides valuable structural information. For instance, common fragmentation patterns of cinnamic esters involve cleavage of the ester bond, leading to the formation of acyl cations. researchgate.net

Interactive Data Table: Key Mass Spectral Peaks for this compound nih.govmassbank.eu

| m/z | Relative Intensity | Possible Fragment |

| 230 | Low | [M]⁺ (Molecular Ion) |

| 131 | High | [C₉H₇O]⁺ (Cinnamoyl cation) |

| 103 | Moderate | [C₈H₇]⁺ (Phenylpropenyl cation) |

| 82 | Very High | [C₆H₁₀]⁺ (Hexenyl fragment) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 67 | Moderate | [C₅H₇]⁺ |

The fragmentation pathway often involves the loss of the hexenyl group, leading to the stable cinnamoyl cation at m/z 131. massbank.eu Further fragmentation of the cinnamoyl and hexenyl moieties results in the other observed peaks. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum, typically recorded as a liquid film, displays characteristic absorption bands. guidechem.comchemicalbook.com A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group. Other significant bands correspond to C=C stretching from the aromatic ring and the alkene, as well as C-H stretching and bending vibrations. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by strong absorbance in the ultraviolet region, which is due to the π → π* electronic transitions within the conjugated system of the cinnamate moiety. researchgate.net The presence of the benzene ring and the conjugated double bond results in a significant absorption maximum. researchgate.net This property is useful for quantitative analysis using UV-Vis spectrophotometry.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). nist.govprodasynth.com GC separates compounds based on their boiling points and interactions with the stationary phase of the column. When coupled with a Flame Ionization Detector (FID), GC can be used for accurate quantification. sciensage.info

GC-Mass Spectrometry (GC-MS): This powerful combination allows for both the separation and identification of components in a mixture. nih.gov As this compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented and detected, providing a mass spectrum that serves as a chemical fingerprint for identification. nih.gov This technique is widely used in the analysis of essential oils and fragrance compositions to confirm the presence of this compound. sciensage.info The retention time in a specific GC system provides an additional layer of identification.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Non-Volatile Analysis

While GC is the more common technique for this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for samples that are not suitable for GC or for preparative scale separations. HPLC separates compounds based on their polarity and interaction with the stationary and mobile phases. A UV detector is typically used for detection, leveraging the strong UV absorbance of the cinnamate group. sigmaaldrich.com

HPLC-Mass Spectrometry (HPLC-MS): The coupling of HPLC with a mass spectrometer provides a highly sensitive and selective analytical method. This is particularly useful for analyzing complex matrices where chromatographic resolution alone may not be sufficient. While less common than GC-MS for this specific compound, HPLC-MS is a valuable tool for the analysis of related, less volatile cinnamic acid esters and can be adapted for this compound if required. shimadzu.co.kr

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, have become indispensable for the analysis of complex mixtures such as those found in foods, essential oils, and cosmetic products. acs.orgwisdomlib.orglabioscientific.comnih.gov These methods offer enhanced analytical capabilities, allowing for the detailed characterization of individual components. wisdomlib.orglabioscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. acs.orgnih.gov In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. wisdomlib.orglabioscientific.com This technique provides both qualitative and quantitative data, enabling the identification and measurement of specific fragrance ingredients. wisdomlib.org GC-MS data for this compound is available in public databases like PubChem and the NIST WebBook, providing reference spectra for identification. nih.govnih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique to GC-MS, particularly for less volatile or thermally labile compounds. wisdomlib.org While this compound is amenable to GC analysis, LC-MS can be a valuable tool in broader fragrance analysis, capable of analyzing a wide range of compounds. researchgate.net The combination of liquid chromatography with mass spectrometry allows for the separation and identification of components in complex mixtures with high selectivity and sensitivity. wisdomlib.orgnih.gov

Multidimensional Gas Chromatography (MDGC) , including comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power for extremely complex samples. researchgate.netnih.govmdpi.commdpi.com In MDGC, fractions from a primary GC column are transferred to a second column with a different stationary phase for further separation. researchgate.netmdpi.com This "heart-cutting" or comprehensive transfer allows for the resolution of co-eluting peaks that would otherwise overlap in a single-dimensional GC analysis. researchgate.netmdpi.com GC×GC, in particular, provides a highly detailed "fingerprint" of a sample, which is invaluable for the in-depth analysis of essential oils and fragrance profiles. nih.govmdpi.com

Below is an interactive table summarizing the key hyphenated techniques used in the analysis of fragrance compounds.

| Technique | Principle | Application for this compound | Key Advantages |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. wisdomlib.orgacs.org | Primary tool for identification and quantification. nih.govnih.gov | High sensitivity, provides structural information, extensive libraries for compound matching. wisdomlib.org |

| LC-MS | Separates compounds based on their affinity for stationary and mobile phases, followed by mass-based identification. wisdomlib.org | Analysis in complex, less volatile matrices; complementary to GC-MS. researchgate.net | Suitable for a wide range of polarities and molecular weights, avoids high temperatures. wisdomlib.orgmdpi.com |

| GC-O | Combines GC separation with human sensory perception to identify odor-active compounds. acs.orgunizar.es | Determines the specific odor contribution of this compound in a fragrance. | Direct correlation of chemical data with sensory perception. unizar.es |

| MDGC (GCxGC) | Utilizes two GC columns with different selectivities for enhanced separation of complex mixtures. researchgate.netmdpi.commdpi.com | Resolves co-eluting compounds in complex fragrance profiles, providing a detailed chemical fingerprint. nih.govmdpi.com | Superior peak capacity and resolution, improved detection of trace components. researchgate.net |

Advanced Derivatization Strategies for this compound Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. sigmaaldrich.com For gas chromatography, this often involves increasing the volatility and thermal stability of the compound, as well as improving peak shape. restek.com While this compound is an ester and generally amenable to direct GC analysis, derivatization strategies can be crucial when analyzing its potential precursors or degradation products, such as cinnamic acid and cis-3-hexen-1-ol (B126655).

A common derivatization strategy for carboxylic acids like cinnamic acid is esterification to form more volatile esters, such as fatty acid methyl esters (FAMEs). sigmaaldrich.comrestek.com This is typically achieved by reacting the acid with an alcohol in the presence of a catalyst. sigmaaldrich.com For instance, cinnamic acid can be converted to methyl cinnamate, which is highly suitable for GC analysis. beilstein-journals.orgnih.gov

Silylation is another powerful derivatization technique, particularly for compounds containing active hydrogen atoms, such as alcohols (cis-3-hexen-1-ol) and carboxylic acids. Silylating reagents replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability.

The table below outlines potential derivatization strategies relevant to the analysis of this compound and its related compounds.

| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose |

| Esterification | Carboxylic Acid (e.g., Cinnamic acid) | Methanol with an acid catalyst (e.g., BF₃, HCl) sigmaaldrich.comthermofisher.com | Increases volatility and improves peak shape for GC analysis. restek.com |

| Silylation | Alcohol (e.g., cis-3-Hexen-1-ol), Carboxylic Acid | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. |

| Acylation | Alcohol, Amine | Acetic Anhydride | Forms esters or amides, which can improve chromatographic behavior and provide characteristic mass spectra. |

These advanced analytical techniques and strategies are vital for the comprehensive characterization of this compound, ensuring its quality and purity in various applications.

Biological Activities and Mechanistic Studies of Cis 3 Hexenyl Cinnamate Non Human Models

Antioxidant Potential and Reactive Oxygen Species Scavenging

Scientific investigations focusing specifically on the antioxidant potential of cis-3-Hexenyl cinnamate (B1238496) are not extensively documented. While some essential oils containing this compound have been reported to possess antioxidant properties, the specific contribution of cis-3-Hexenyl cinnamate to this activity has not been isolated or quantified.

There is a notable absence of published studies that have evaluated this compound using standard in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (ferric reducing antioxidant power) assays. Consequently, no specific data on its radical scavenging capacity or reducing power is available.

Research into the cellular antioxidant mechanisms of this compound in non-human cell lines has not been found in the existing scientific literature. Therefore, there is no information regarding its effects on intracellular reactive oxygen species (ROS) levels, its potential to activate antioxidant enzymes (like superoxide dismutase or catalase), or its influence on antioxidant signaling pathways (such as the Nrf2 pathway) in cellular models.

Anti-Inflammatory Effects and Associated Molecular Pathways (Non-Human Models)

Dedicated studies on the anti-inflammatory effects of this compound in non-human models are scarce. Although cinnamates as a chemical class are known to possess anti-inflammatory properties, specific data for the cis-3-Hexenyl ester is not available.

There is a lack of research investigating the direct effects of this compound on the production and activity of key inflammatory mediators in non-human models. Studies measuring its impact on cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, or nitric oxide are not present in the available literature.

The molecular mechanisms underlying any potential anti-inflammatory activity of this compound, including its interactions with specific cellular receptors or its modulation of inflammatory signaling cascades (such as NF-κB or MAPK pathways), remain uninvestigated.

Antimicrobial and Antifungal Efficacy

While this compound has been identified as a minor constituent in plant essential oils that exhibit antimicrobial properties, research on the efficacy of the isolated compound is very limited. One study identified this compound as a component (2.24%) of the essential oil from Ceratotheca triloba bdbotsociety.org. The whole oil demonstrated antibacterial activity against several bacterial strains, but the specific contribution of this compound to this effect was not determined bdbotsociety.org. No data is available regarding its antifungal properties.

Table 1: Antibacterial Activity of Ceratotheca triloba Essential Oil (containing 2.24% this compound) Note: The data below represents the activity of the entire essential oil and not of isolated this compound.

| Test Bacteria | Zone of Inhibition (mm) at 200 µl/ml | Minimum Inhibitory Concentration (MIC) in µg/ml |

| Staphylococcus aureus | 22 | 100 |

| Pseudomonas aeruginosa | 16 | 150 |

| Escherichia coli | 14 | 200 |

| Klebsiella pneumoniae | - | - |

| Proteus mirabilis | 18 | 120 |

Data sourced from a study on the essential oil of Ceratotheca triloba bdbotsociety.org. The study did not report activity against Klebsiella pneumoniae.

Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

There is a significant body of research on the antibacterial properties of cinnamic acid and its esters against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, derivatives such as methyl cinnamate and butyl cinnamate have demonstrated inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov The general structure of cinnamates is recognized for its potential to interfere with bacterial growth.

However, specific studies quantifying the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of This compound against specific Gram-positive and Gram-negative bacterial strains are not available in the current scientific literature. Therefore, a data table detailing its specific efficacy cannot be constructed.

Efficacy Against Fungal Pathogens

Similar to antibacterial activity, various cinnamate compounds have been investigated for their effectiveness against fungal pathogens. Studies on compounds like butyl cinnamate have shown activity against fungi such as Candida albicans and Aspergillus niger. nih.gov The lipophilicity of the ester group in cinnamates is thought to play a role in their antifungal action, allowing for better penetration of fungal cell membranes.

Despite the known antifungal properties of the cinnamate class of compounds, there is a lack of specific research determining the antifungal efficacy of This compound against pathogenic fungi. Consequently, no specific data on its activity against particular fungal species can be provided.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of cinnamic acid derivatives are generally believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. For fungi, some cinnamates have been shown to interact with ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death. In bacteria, the proposed mechanisms include damage to the cell membrane, leading to the leakage of intracellular components.

While these mechanisms are established for the broader class of cinnamates, the specific molecular interactions and mechanisms of action for This compound have not been elucidated in dedicated scientific studies.

Insect Deterrent and Pest Control Applications (Non-Human)

Repellent Properties

Certain derivatives of cinnamic acid have been explored for their potential as insect repellents. The aromatic nature of these compounds can contribute to their volatility and ability to interfere with the olfactory receptors of insects, thus deterring them from a treated area.

However, there are no specific studies available that have evaluated the repellent properties of This compound against any insect species.

Insecticidal Activity and Target Organisms

The insecticidal potential of various cinnamic acid esters has been documented against a range of insect pests. For example, studies have demonstrated the larvicidal activity of certain cinnamates against mosquito larvae, such as Aedes aegypti. nih.gov The efficacy of these compounds often depends on the specific ester group and the target insect species.

Research specifically investigating the insecticidal activity of This compound , including the identification of target organisms and the determination of lethal concentrations (e.g., LC50), has not been published.

A summary of the insecticidal activity of some cinnamic acid derivatives against Tribolium castaneum is provided below for context, though it is important to note that data for this compound is absent.

| Compound | Target Organism | Activity |

| Methyl Cinnamate | Tribolium castaneum (larvae) | LC50: 8.31 mg/mL nih.gov |

| Sitosterol Cinnamate | Tribolium castaneum (larvae) | LC50: 3.91 mg/mL nih.gov |

| This compound | - | No Data Available |

Modes of Action on Insect Physiology

The modes of action for insecticidal compounds within the cinnamate family are not as extensively studied as their antimicrobial mechanisms. It is hypothesized that they may act as neurotoxins, interfering with the nervous system of insects, or disrupt other vital physiological processes.

The specific mode of action of This compound on insect physiology remains uninvestigated in the scientific literature.

Research Findings on the Biological Activities of this compound in Non-Human Models Remain Undocumented in Key Areas

Despite a comprehensive search of available scientific literature, specific research detailing the role of the chemical compound this compound in plant-pathogen interactions and inter-species chemical communication in non-human models is not presently available. Consequently, the creation of a detailed article on these specific biological activities, as outlined, cannot be fulfilled at this time.

While the compound this compound has been identified as a constituent of the essential oils of certain plants, such as in the leaves of Ceratotheca triloba and in the needles of some conifers, its specific functions in plant defense and chemical ecology have not been elucidated in published research.

The initial investigation sought to gather data for the following sections:

Other Emerging Biological Activities in Model Organisms (e.g., Plant Defense, Allelopathy)

Inter-Species Chemical Communication

Structure Activity Relationship Sar Studies of Cis 3 Hexenyl Cinnamate and Its Analogs

Influence of Ester Linkage on Biological Potency

The ester functional group is a crucial determinant of the biological activity of cinnamate (B1238496) derivatives. Studies comparing cinnamic acid with its ester forms have shown that the conversion of the carboxylic group to an ester function can result in a significant increase in bioactivity. For instance, while cinnamic acid itself may show no activity, its ester derivatives like methyl cinnamate and ethyl cinnamate can exhibit notable antimicrobial properties. mdpi.com

The nature of the alkyl group in the ester moiety plays a significant role, largely by influencing the compound's lipophilicity, which affects its ability to penetrate biological membranes.

Alkyl Chain Length: An increase in the length of the alkyl chain often correlates with enhanced biological activity, up to an optimal length. In studies against various fungal strains, butyl cinnamate was identified as the most potent compound compared to its methyl and ethyl counterparts, suggesting that a medium-length alkyl chain provides a favorable balance of properties. mdpi.com Similarly, in antiprotozoal assays against Leishmania donovani, analogs with medium-sized linear alkyl chains (n-propyl, n-butyl) demonstrated the highest activity. nih.gov

Branching: The presence of branched alkyl groups in the ester moiety can reduce biological potency compared to linear chains. Straight-chain esters like n-propyl and n-butyl cinnamate were found to be more active against L. donovani than their branched-chain isomers, such as isopropyl and tert-butyl cinnamates. nih.gov However, in some cases, an isopropyl group has been noted as important for antibacterial activity. mdpi.com

Lipophilicity: The increase in potency with longer alkyl chains is often attributed to greater lipophilicity, which facilitates passage through cell membranes. mdpi.com However, this effect is not limitless; very long alkyl chains can sometimes lead to a decrease in activity, indicating a complex relationship between lipophilicity and biological function. mdpi.com

Table 1: Influence of Ester Alkyl Group on Antifungal Activity An interactive data table representing the Minimum Inhibitory Concentration (MIC) of various cinnamate esters against fungal strains.

Compound Alkyl Group (R) MIC against Candida strains (µM) Source Methyl cinnamate Methyl 789.19 nih.gov Ethyl cinnamate Ethyl 726.36 nih.gov Propyl cinnamate Propyl 672.83 nih.gov Butyl cinnamate Butyl 626.62 nih.gov Isopropyl cinnamate Isopropyl 672.83 nih.gov

Impact of Cinnamoyl Moiety Substitutions on Activity Profiles

Substitutions on the phenyl ring of the cinnamoyl moiety have a profound effect on the biological activity of cinnamate esters. The type, number, and position of these substituents can dramatically alter the compound's potency and selectivity. plos.org

Hydroxyl and Nitro Groups: The introduction of specific substituents can significantly enhance bioactivity. In studies against Leishmania donovani, the addition of a 3-hydroxy (-OH) or a 3-nitro (-NO2) group to the phenyl ring markedly increased the leishmanicidal potential of the esters. nih.gov The 3-nitro-4-hydroxy substituted compounds consistently showed stronger potency against the parasite than the corresponding catechol (3,4-dihydroxy) derivatives. nih.gov

Methoxy (B1213986) Groups: Methoxy (-OCH3) groups also play a critical role, with their position influencing the activity. For example, 4-methoxycinnamic acid has shown potent antibacterial and antifungal effects. mdpi.com In some analogs, the presence of multiple methoxy groups, such as in 3',4',5'-trimethoxythionocinnamate, has been linked to potent inhibition of cell adhesion molecules. researchgate.net

Halogens and Other Groups: The addition of other functional groups can have varied effects. While a 3-fluoro (3-F) or 3-acetyl group did not improve activity over the parent compound in one study, the introduction of a 4-fluorophenyl group led to a total loss of activity. nih.gov This highlights the sensitive dependence of biological function on the specific electronic and steric properties of the substituent.

Table 2: Effect of Phenyl Ring Substitutions on Antileishmanial Activity An interactive data table showing the IC50 values of substituted cinnamate esters against L. donovani.

Compound Type Substitution Pattern (R²) Relative Potency Source Monosubstituted e.g., 4-OH Low Activity (IC50 > 40 µM) mdpi.com Disubstituted 3-OH Significantly Increased Potential mdpi.com Disubstituted 3-NO₂ Significantly Increased Potential mdpi.com Disubstituted 3-F, 3-MeO, 3-acetyl No Improvement mdpi.com

Role of Hexenyl Chain Stereochemistry and Saturation on Biological Function

The structural characteristics of the alcohol-derived side chain, specifically its stereochemistry and degree of saturation, are critical for biological function.

Saturation: The presence of a double bond within the alkyl side chain can influence bioactivity. In a study of antiprotozoal agents, a cinnamate analog with an unsaturated lateral chain was found to have disfavored activity compared to its saturated counterparts. nih.gov This suggests that the conformational flexibility and electronic properties introduced by the double bond can be detrimental in certain biological contexts. However, the olefinic bond in the cinnamyl portion is often considered important for stabilizing radicals in antioxidant activity. mdpi.com

Stereochemistry: The spatial arrangement of atoms, or stereochemistry, is a crucial factor in determining biological properties, as it affects how a molecule fits into and interacts with its biological target. science.gov For cinnamic acid derivatives, the cis or trans configuration of the double bond can lead to significant differences in activity. For instance, the trans isomer of some cinnamic acid derivatives has been shown to have greater anticancer activity than the corresponding cis isomer. researchgate.net While specific SAR studies directly comparing cis-3-hexenyl cinnamate with its trans isomer are not widely available in the reviewed literature, the established principles of stereochemistry in pharmacology strongly suggest that such a difference would have a significant impact on its biological function.

Computational Modeling and Molecular Docking Studies for SAR Elucidation

Computational techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the bioactivity of cinnamate analogs.

Molecular Docking: These simulations model the interaction between a ligand (like a cinnamate ester) and its target protein at the molecular level. This allows researchers to visualize the binding orientation and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of cinnamic acid with the enzyme cinnamate-CoA ligase have shown that it binds by forming polar contacts with specific amino acid residues like Thr336 and Lys536. researchgate.net Such studies can explain why certain structural modifications enhance or diminish activity. For instance, they can reveal how different alkyl chain lengths affect the molecule's fit within a binding pocket. mdpi.com

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By calculating various molecular descriptors (e.g., related to size, lipophilicity, electronic properties), researchers can build models that predict the activity of new, unsynthesized analogs. This approach helps to rationalize the observed SAR data and guide the design of more potent compounds by identifying the key physicochemical properties required for a desired biological effect.

Ecological and Environmental Relevance of Cis 3 Hexenyl Cinnamate

Role in Plant-Insect Interactions (e.g., Pollinator Attraction, Herbivore Deterrence)

Although direct research on the role of cis-3-Hexenyl cinnamate (B1238496) in plant-insect dynamics is not extensively documented, the functions of its parent compounds suggest a potential dual role. The molecule combines a "green leaf" portion (from cis-3-hexen-1-ol) and a "floral/spicy" portion (from cinnamic acid), each with established functions in chemical ecology.

The "Hexenyl Ester" Component: A Signal of Herbivory

The cis-3-hexenyl ester group is characteristic of Green Leaf Volatiles (GLVs), which are rapidly released by nearly all plants upon mechanical tissue damage or herbivore attack. nih.govfrontiersin.org These compounds serve as critical info-chemicals in plant defense.

Herbivore Deterrence: GLVs, including the closely related (Z)-3-hexenyl acetate (B1210297), can act as a direct defense by repelling or deterring feeding by insect herbivores. nih.gov They are produced via the lipoxygenase (LOX) pathway from existing precursors, allowing for their immediate release upon damage. frontiersin.org

Indirect Defense: Perhaps more significantly, these volatiles function as an indirect defense by attracting the natural enemies of the attacking herbivores, such as parasitic wasps. nih.govtandfonline.com For instance, a blend of volatiles including (Z)-3-hexenyl acetate from the orchid Epipactis helleborine is a potent attractant for its predatory wasp pollinators. rsc.orgslu.se This is thought to be a deceptive signal that mimics the presence of herbivorous prey, luring the wasps to the flower. rsc.orgslu.se Studies in tea plants have also shown that the emission of compounds like (Z)-3-hexenyl acetate is induced by elicitors of plant defense pathways and can attract parasitic wasps. oup.com

The "Cinnamate Ester" Component: A Signal for Pollinators

Cinnamate esters are benzenoid compounds commonly found in floral scents, where they often function to attract pollinators.

Pollinator Attraction: Cinnamyl alcohol and its ester, methyl cinnamate, are identified as relatively common volatiles in various orchid species, where they are known to attract perfume-collecting bees. rsc.org Methyl cinnamate has also been shown to be electrophysiologically active in the bumblebee pollinators of Orchis mascula. rsc.org Furthermore, in the bee-pollinated annual herb Collinsia heterophylla, methyl cinnamate was the sole aromatic compound detected in its floral scent profile, highlighting its potential importance in attracting its specific pollinators. slu.se

Given these roles, it is plausible that cis-3-Hexenyl cinnamate could function as a complex signal, potentially mediating different interactions depending on the context or the insect species perceiving it. Its "green" note could signal the presence of a host plant or herbivore prey, while its "cinnamate" character could contribute to a floral bouquet for attracting pollinators.

Table 1: Documented Roles of Structurally Related Esters in Plant-Insect Interactions

| Compound | Plant Species (Example) | Observed/Inferred Role | Interacting Insect(s) | Reference |

|---|---|---|---|---|

| (Z)-3-Hexenyl Acetate | Epipactis helleborine (Orchid), Tea (Camellia sinensis) | Attraction of predatory pollinators (indirect defense) | Vespula spp. (Wasps), Apanteles sp. (Wasps) | rsc.orgoup.com |

| (Z)-3-Hexenyl Acetate | General (as a Green Leaf Volatile) | Herbivore deterrence, attraction of natural enemies | Various herbivores and their parasitoids | nih.govfrontiersin.org |

| Methyl Cinnamate | Various Orchids, Collinsia heterophylla | Pollinator attraction | Perfume-collecting bees, Bumblebees | rsc.orgslu.se |

| (Z)-3-Hexenyl Benzoate (B1203000) | Jasminum sambac (Jasmine) | Component of floral scent | Not specified | frontiersin.org |

Contribution to Phytoremediation or Bioremediation Processes

There is no direct research demonstrating the use of this compound in phytoremediation or bioremediation. However, the metabolic pathways associated with its cinnamic acid component are highly relevant to these processes.

Plants and microorganisms have evolved sophisticated catabolic pathways to break down and utilize phenylpropanoids like cinnamic acid. These natural processes can be harnessed for environmental cleanup. The catabolism of cinnamic acid is a key process in the degradation of lignin (B12514952) and other phenolic compounds. ontosight.ai

Microorganisms capable of degrading cinnamic acid can be exploited for the bioremediation of environmental pollutants, such as certain polycyclic aromatic hydrocarbons (PAHs). ontosight.ai Several bacterial species, including strains of Stenotrophomonas and Clostridium, have been identified that can utilize cinnamic acid and its derivatives as a carbon source, highlighting their role in the natural carbon cycle and their potential as bioremediation agents. researchgate.netresearchgate.net

In the context of phytoremediation, plants can metabolize contaminants by incorporating them into their natural biochemical pathways. The cinnamic acid pathway is integral to plant defense and stress responses. For example, studies on plants exposed to the explosive TNT have shown an upregulation of genes involved in lignin biosynthesis, including cinnamate 4-hydroxylase, suggesting this pathway is involved in detoxifying the foreign compound. tandfonline.com Furthermore, in studies of Cyperus laxus used for the phytoremediation of oil-contaminated soils, cinnamates were among the phenolic compounds produced by the plant, suggesting they may act as chemical mediators in the process. researchgate.net

While these findings relate to the cinnamic acid moiety, they indicate that compounds within this chemical family are actively involved in plant and microbial systems that can degrade environmental pollutants.

Table 2: Research Findings on Cinnamates in Remediation Processes

| Process | Organism/System | Finding | Relevance | Reference |

|---|---|---|---|---|

| Bioremediation | Bacteria (Stenotrophomonas sp., Clostridium glycolicum) | These bacteria can degrade cinnamic acid and its derivatives, using them as a carbon source. | Demonstrates the microbial biodegradability of the cinnamate structure. | researchgate.netresearchgate.net |

| Bioremediation | General Microbial Catabolism | The cinnamic acid catabolic process can be exploited for the biodegradation of pollutants like PAHs. | Potential application of cinnamate-degrading microbes in environmental cleanup. | ontosight.ai |

| Phytoremediation | Cyperus laxus | Cinnamates were among the phenolic compounds detected in plants growing in oil-contaminated soil. | Suggests a role for cinnamates as chemical mediators in the phytoremediation of hydrocarbons. | researchgate.net |

| Phytoremediation | Arabidopsis thaliana | Exposure to TNT led to the upregulation of genes in the lignin biosynthesis pathway, starting from the cinnamate structure. | Indicates the involvement of the cinnamate pathway in plant detoxification of xenobiotics. | tandfonline.com |

Environmental Fate and Degradation in Various Ecosystems (e.g., Soil, Water)

The environmental fate of this compound has not been specifically studied, but its degradation can be predicted based on its chemical structure as an ester. The primary mechanism for the breakdown of esters in both soil and aquatic environments is hydrolysis.

This reaction, which can be abiotic or microbially mediated, would cleave this compound into its constituent molecules: cinnamic acid and cis-3-hexen-1-ol (B126655) . The subsequent fate of the compound is then determined by the degradation of these two products.

Degradation of Cinnamic Acid: Cinnamic acid and its derivatives are naturally occurring compounds whose breakdown is a fundamental part of the carbon cycle. Microbiological degradation via both aerobic and anaerobic pathways is well-documented. researchgate.netontosight.ai Bacteria and fungi utilize these compounds as a source of carbon and energy, breaking them down into simpler molecules like benzoic acid, which are then funneled into central metabolism. ontosight.aiontosight.ai This suggests that the cinnamic acid portion of the ester would be readily biodegraded in most ecosystems.

Degradation of cis-3-Hexen-1-ol and its Esters: The alcohol portion and its related esters are also known to be biodegradable. Studies on structurally similar hexenyl esters, such as (Z)-3-hexenyl salicylate (B1505791), have shown them to be readily biodegradable. In one standard test, (Z)-3-hexenyl salicylate achieved 89% biodegradation within 28 days, meeting the criteria for ready biodegradability. europa.euwindows.net This indicates that the cis-3-hexenyl structure is susceptible to microbial degradation.

Therefore, it is expected that this compound would not persist long in the environment. It would likely undergo hydrolysis, and its resulting components would be further degraded by common microorganisms in soil and water.

Table 3: Biodegradability Data for Structurally Related Esters

| Compound | Test Type (Guideline) | Result | Conclusion | Reference |

|---|---|---|---|---|

| (Z)-3-Hexenyl Salicylate | Manometric Respirometry (OECD 301F) | 89% degradation after 28 days. | Readily biodegradable. | europa.euwindows.net |

| Various Fragrance Esters | OECD Test Method Guidelines | Classified as readily, inherently, or non-biodegradable based on test results. | Provides a framework for assessing environmental persistence. | givaudan.comgivaudan.com |

Table of Mentioned Compounds

| Chemical Name | Common Name/Group |

| This compound | This compound |

| cis-3-Hexen-1-ol | cis-3-Hexenol, Green Leaf Alcohol |

| Cinnamic Acid | Cinnamic Acid |

| (Z)-3-Hexenyl Acetate | Hexenyl Acetate, Green Leaf Volatile |

| Methyl Cinnamate | Methyl Cinnamate |

| Cinnamyl Alcohol | Cinnamyl Alcohol |

| (Z)-3-Hexenyl Benzoate | Hexenyl Benzoate |

| Benzoic Acid | Benzoic Acid |

| (Z)-3-Hexenyl Salicylate | Hexenyl Salicylate |

| 2,4,6-trinitrotoluene | TNT |

| Polycyclic Aromatic Hydrocarbons | PAHs |

Advanced Methodological Approaches in Cis 3 Hexenyl Cinnamate Research

Omics Technologies in Understanding Biosynthesis and Biological Roles

Omics technologies provide a global perspective on the molecular components and processes within a biological system. nih.gov For a compound like cis-3-Hexenyl cinnamate (B1238496), which sits (B43327) at the intersection of the lipoxygenase (LOX) pathway (producing green leaf volatiles like cis-3-hexenol) and the phenylpropanoid pathway (producing cinnamic acid), these approaches are indispensable for a holistic understanding. nih.govoup.com

Transcriptomics and proteomics are powerful tools for identifying the genes and proteins responsible for the biosynthesis of plant secondary metabolites. By analyzing the complete set of transcripts (transcriptome) and proteins (proteome) under specific conditions, researchers can pinpoint the enzymes involved in the formation of cis-3-Hexenyl cinnamate.

Research in plant defense responses, particularly in species like the tea plant (Camellia sinensis), has utilized these approaches to identify key genes and proteins. When a plant is subjected to stimuli such as herbivore feeding, it often induces the expression of defense-related genes. maxapress.com Transcriptomic analysis (e.g., via RNA-seq) can reveal up-regulated genes encoding enzymes like hydroperoxide lyase (HPL) and alcohol dehydrogenase (ADH) in the LOX pathway, and phenylalanine ammonia-lyase (PAL) or cinnamate-4-hydroxylase (C4H) in the phenylpropanoid pathway. nih.govfrontiersin.orgmdpi.com Furthermore, genes for alcohol acyltransferases (AATs), the enzymes that catalyze the final esterification step to form this compound, can be identified. frontiersin.org

Proteomic studies, often employing techniques like iTRAQ (isobaric tags for relative and absolute quantitation), complement transcriptomics by confirming that these identified genes are translated into functional proteins. nih.gov For example, an increase in the abundance of PAL and other pathway-specific enzymes following elicitor treatment provides strong evidence for their role in the production of precursors for this compound. nih.govresearchgate.net Co-expression network analysis, which integrates transcriptomic and metabolomic data, can further strengthen these findings by showing that the expression of candidate genes is highly correlated with the accumulation of the compound or its precursors. maxapress.commdpi.com

Table 1: Omics Technologies in the Study of Plant Volatile Biosynthesis

| Technology | Primary Objective | Key Analytical Platforms | Relevance to this compound Research | References |

|---|---|---|---|---|

| Transcriptomics | Identify and quantify gene expression (mRNAs). | RNA-Sequencing (RNA-Seq), Microarrays. | Identifies genes (e.g., PAL, C4H, HPL, AAT) involved in the biosynthesis of cinnamic acid and cis-3-hexenol precursors whose expression changes in response to stimuli. | maxapress.comfrontiersin.orgmdpi.com |

| Proteomics | Identify and quantify the complete set of proteins. | 2D-PAGE, iTRAQ, Mass Spectrometry (MS). | Confirms the presence and abundance of enzymes synthesized from the identified genes, validating their functional role in the biosynthetic pathway. | nih.govresearchgate.net |

| Metabolomics | Comprehensive analysis of all metabolites in a sample. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | Profiles the accumulation of this compound and related metabolites, linking genetic and protein-level changes to the final chemical phenotype. | nih.govfrontiersin.orgmdpi.com |

Metabolomics aims to comprehensively analyze the complete set of small-molecule metabolites within a cell, tissue, or organism. nih.gov For volatile compounds like this compound, the primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS). scispace.com This method allows for the separation, identification, and quantification of a wide range of volatile organic compounds (VOCs) emitted by or present within plant tissues. nih.gov

Metabolomic profiling is used to create a chemical fingerprint of a plant at a specific developmental stage or under certain environmental conditions. frontiersin.org By comparing the metabolic profiles of different plant varieties or plants under different treatments (e.g., with and without pest infestation), researchers can identify changes in the concentration of this compound relative to other compounds. mdpi.comnih.gov This approach helps to establish its role in plant-environment interactions, such as defense or signaling. Techniques like headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS to efficiently capture and concentrate volatiles from a sample before analysis. nih.govnih.gov For less volatile precursors or related non-volatile metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform. frontiersin.orgnih.gov The integration of these metabolomic datasets provides a detailed map of the metabolic network surrounding this compound.

Application of Advanced Microscopic Techniques

Advanced microscopic techniques are essential for determining the spatial distribution of metabolites within plant tissues and cells. While direct visualization of a small, non-fluorescent molecule like this compound is challenging, microscopy can provide critical contextual information.

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the visualization of fluorescently-tagged molecules in living cells and tissues, creating 3-D reconstructions from optical sections. oup.comspringernature.com In the context of this compound research, CLSM could be used to study the cellular structures where its precursors are synthesized or stored. For instance, CLSM has been used to study the tissue location of flavonoids, which share the phenylpropanoid pathway with cinnamic acid. nih.govfrontiersin.org By using fluorescent probes or genetically encoded reporters for specific enzymes or cellular compartments (e.g., chloroplasts, where fatty acid-derived precursors are made), one can infer the sites of biosynthesis.

Macroscopic and stereomicroscopic techniques are also valuable for examining the physical structures of plants, such as glandular trichomes or other secretory tissues, which are often specialized sites for the synthesis and storage of volatile compounds. mdpi.com These methods provide an initial, broader view of where the compound might be concentrated before more detailed subcellular investigations are undertaken.

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a definitive technique used to trace the flow of atoms through a metabolic pathway. wikipedia.org By supplying a plant with a precursor molecule containing a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), researchers can track the incorporation of this label into downstream products. usda.govnih.gov

To elucidate the biosynthetic pathway of this compound, one could perform feeding experiments with isotopically labeled precursors. For example:

Tracing the Cinnamate Moiety : Labeled L-phenylalanine (e.g., ¹³C₉-phenylalanine) can be supplied to the plant. frontiersin.org The plant tissues are then harvested, and the metabolites are extracted and analyzed by mass spectrometry. If the this compound molecule contains the ¹³C label, it confirms that it is synthesized via the phenylpropanoid pathway from phenylalanine. researchgate.net

Tracing the Hexenyl Moiety : The cis-3-hexenol portion of the molecule is derived from the fatty acid, α-linolenic acid. Tracing this part is more complex but could be achieved by growing the plant in an atmosphere containing ¹³CO₂. nih.govspringernature.com This allows for global labeling of all photosynthetically derived compounds, including fatty acids. Subsequent analysis would reveal the pattern of ¹³C incorporation into the hexenyl group, confirming its origin.

The detection of these labeled compounds is typically performed using GC-MS or LC-MS, which can distinguish between the mass of the unlabeled molecule and its heavier, isotope-containing counterpart. frontiersin.org This powerful method provides unambiguous evidence of precursor-product relationships and is considered a gold standard for mapping biochemical pathways. researchgate.net

Table 2: Isotopic Labeling Strategies for Pathway Tracing

| Labeling Method | Isotope Used | Labeled Precursor | Target Moiety in this compound | Analytical Detection | References |

|---|---|---|---|---|---|

| Precursor Feeding | ¹³C, ²H | L-Phenylalanine | Cinnamate | GC-MS, LC-MS | frontiersin.orgresearchgate.net |

| Global Labeling | ¹³C | ¹³CO₂ | Hexenyl and Cinnamate | GC-MS, LC-MS | nih.govspringernature.com |

| Precursor Feeding | ¹³C, ²H | α-Linolenic Acid | Hexenyl | GC-MS, LC-MS | wikipedia.org |

Future Directions and Research Gaps in Cis 3 Hexenyl Cinnamate Studies

Unexplored Biosynthetic Pathways and Genetic Regulation